molecular formula C22H15F2NO3S2 B2497244 5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole CAS No. 850927-04-7

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole

Cat. No.: B2497244
CAS No.: 850927-04-7
M. Wt: 443.48
InChI Key: HBEUAWKYQMOSDS-UHFFFAOYSA-N
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Description

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole is a useful research compound. Its molecular formula is C22H15F2NO3S2 and its molecular weight is 443.48. The purity is usually 95%.
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Scientific Research Applications

Quantum Mechanical Studies and Light Harvesting

Quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including those similar to the compound , have shown potential applications in light harvesting. These studies, using density functional theory, suggest such compounds could play a role in the development of novel light-harvesting materials due to their energetically stable conformations and electron distribution characteristics (Mary et al., 2019).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the compound of interest, have demonstrated significant antibacterial activities against rice bacterial leaf blight. These activities include inhibiting the production of extracellular polysaccharide and reducing gene expression levels of certain pathogenicity factors, highlighting their potential in agricultural applications (Shi et al., 2015).

Antimicrobial Evaluation

Heterocyclic condensed systems with bridgehead nitrogen from the thiazolo[3,2-b][1,2,4]triazoles class, which share structural motifs with the target compound, have been synthesized and shown to possess antimicrobial activity against various bacteria and yeasts. This indicates their potential use in developing new antimicrobial agents (Bărbuceanu et al., 2015).

Fluorescent Molecular Probes

Compounds related to "5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole" have been prepared as fluorescent solvatochromic dyes, showing strong solvent-dependent fluorescence. Such compounds are used to develop ultrasensitive fluorescent molecular probes for studying various biological events and processes, showcasing their application in bioimaging and diagnostics (Diwu et al., 1997).

Synthesis and Pharmacological Evaluation

Further research has focused on the synthesis and pharmacological evaluation of new compounds for potential anticonvulsant activities. These studies involve understanding the structure-activity relationships to enhance anticonvulsant efficacy, indicating the medicinal chemistry applications of such compounds (Zarghi et al., 2008).

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2NO3S2/c23-17-12-10-15(11-13-17)20-25-21(30(26,27)18-7-2-1-3-8-18)22(28-20)29-14-16-6-4-5-9-19(16)24/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEUAWKYQMOSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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